

2-Quinolinecarboxaldehyde: A Versatile Scaffold in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Quinolinecarboxaldehyde

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Quinolinecarboxaldehyde**, a heterocyclic aromatic aldehyde, has emerged as a pivotal building block in organic synthesis. Its unique chemical architecture, featuring a reactive aldehyde group appended to the electron-deficient quinoline core, provides a versatile platform for the construction of a diverse array of complex molecules. This guide delves into the synthesis, reactivity, and applications of **2-quinolinecarboxaldehyde**, with a particular focus on its role in the development of novel therapeutic agents and functional materials.

Experimental protocols for key reactions, quantitative data, and diagrammatic representations of synthetic workflows and biological pathways are provided to offer a comprehensive resource for professionals in the field.

Physicochemical Properties and Spectroscopic Data

2-Quinolinecarboxaldehyde is a light yellow to brown crystalline powder at room temperature.

[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Quinolinecarboxaldehyde**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₇ NO	[2]
Molecular Weight	157.17 g/mol	[2]
Melting Point	70-72 °C	
CAS Number	5470-96-2	[2]
Appearance	Light yellow to brown crystalline powder	[1]
Solubility	Insoluble in water	[3]

Spectroscopic data is crucial for the identification and characterization of **2-quinolinecarboxaldehyde**. The salient spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for **2-Quinolinecarboxaldehyde**

Technique	Key Features	Reference(s)
¹ H NMR (CDCl ₃)	δ 10.23 (s, 1H, CHO), 8.29 (d, 1H), 8.25 (d, 1H), 8.02 (d, 1H), 7.89 (d, 1H), 7.82 (td, 1H), 7.68 (td, 1H)	[4]
¹³ C NMR (CDCl ₃)	δ 193.8 (C=O), 152.6, 147.9, 137.5, 130.6, 130.5, 130.1, 129.3, 128.0, 117.4	[4]
IR (neat)	v _{max} /cm ⁻¹ : 3058, 2933, 2813, 1702 (C=O stretch), 1264, 1202, 838, 748	[4]
Mass Spec (ESI+)	m/z: 158.0606 [M+H] ⁺	[4]

Synthesis of 2-Quinolinecarboxaldehyde

A common and efficient method for the laboratory-scale synthesis of **2-quinolincarboxaldehyde** involves the reduction of an ester, such as ethyl quinoline-2-carboxylate, using a hydride reducing agent.

Experimental Protocol: Synthesis from Ethyl Quinoline-2-carboxylate

This protocol details the reduction of ethyl quinoline-2-carboxylate to **2-quinolincarboxaldehyde** using diisobutylaluminium hydride (DIBAL-H).^[4]

Materials:

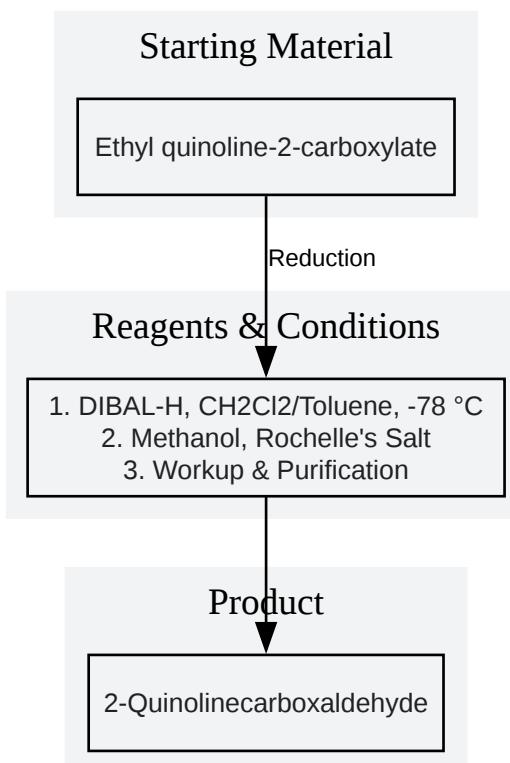
- Ethyl quinoline-2-carboxylate
- Anhydrous Dichloromethane (CH_2Cl_2)
- Toluene
- Diisobutylaluminium hydride (DIBAL-H) (1M solution in toluene)
- Methanol
- Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Hexane
- Ethyl Acetate (EtOAc)
- Silica gel for column chromatography

Procedure:

- Dissolve ethyl quinoline-2-carboxylate (1.0 eq) in anhydrous CH_2Cl_2 .
- Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

- Add a 1M solution of DIBAL-H in toluene (1.5 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
- Stir the resulting solution at -78 °C for an additional hour.
- Quench the reaction by the successive dropwise addition of methanol followed by Rochelle's salt solution.
- Allow the mixture to warm to room temperature and stir overnight.
- Filter the mixture through a pad of celite, washing with CH₂Cl₂.
- Dry the combined organic filtrates over anhydrous Na₂SO₄ and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography (eluent: hexane/EtOAc, 8:2) to yield **2-quinolinecarboxaldehyde** as a yellowish solid.

Expected Yield: ~82%^[4]



[Click to download full resolution via product page](#)*Synthesis of 2-Quinolinecarboxaldehyde.*

Key Reactions and Applications in Organic Synthesis

The aldehyde functionality of **2-quinolinecarboxaldehyde** is a versatile handle for a multitude of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular architectures.

Schiff Base Formation

The condensation of **2-quinolinecarboxaldehyde** with primary amines readily forms Schiff bases (imines). These compounds are not only important synthetic intermediates but also exhibit a range of biological activities and serve as ligands in coordination chemistry.^[5]

This protocol provides a general method for the synthesis of Schiff bases from **2-quinolinecarboxaldehyde**.^[5]

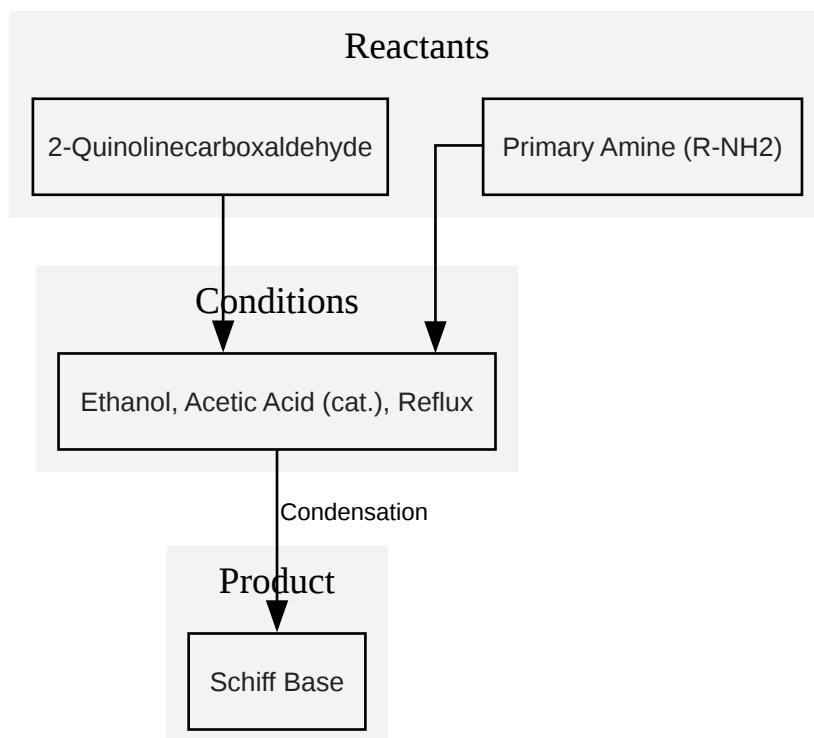
Materials:

- **2-Quinolinecarboxaldehyde**
- Substituted primary amine (e.g., aniline, aminophenol)
- Ethanol
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve **2-quinolinecarboxaldehyde** (1.0 eq) in ethanol in a round-bottom flask.
- Add the desired primary amine (1.0 eq) to the solution.
- Add a catalytic amount (2-3 drops) of glacial acetic acid.

- Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.



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General scheme for Schiff base synthesis.

Synthesis of Thiosemicarbazones

Thiosemicarbazones derived from **2-quinolinecarboxaldehyde** are a class of compounds that have garnered significant interest due to their potent anticancer and antimicrobial activities.[\[6\]](#)

This is a general procedure for the synthesis of thiosemicarbazones.[\[4\]](#)

Materials:

- **2-Quinolinecarboxaldehyde**

- Thiosemicarbazide (or N-substituted thiosemicarbazide)
- Ethanol
- Glacial acetic acid (catalyst)

Procedure:

- Prepare a solution of **2-quinolinecarboxaldehyde** (1.0 eq) in warm ethanol.
- In a separate flask, dissolve thiosemicarbazide (1.0 eq) in warm ethanol.
- Add the thiosemicarbazide solution to the aldehyde solution with stirring.
- Add a few drops of glacial acetic acid.
- Reflux the mixture for 3-6 hours.
- After cooling, collect the precipitated product by filtration.
- Wash the solid with cold ethanol and ether, then dry.

Multicomponent Reactions

2-Quinolinecarboxaldehyde is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic step.^[7] Named reactions such as the Pfitzinger and Doebner-Miller reactions, while not directly starting from **2-quinolinecarboxaldehyde**, are important for synthesizing the broader quinoline scaffold and its derivatives.^{[6][8][9]}

Applications in Drug Development

Derivatives of **2-quinolinecarboxaldehyde** have shown significant promise in medicinal chemistry, exhibiting a range of biological activities.

Anticancer Activity

Schiff bases and thiosemicarbazones derived from **2-quinolinecarboxaldehyde**, as well as their metal complexes, have demonstrated potent cytotoxic activity against various cancer cell

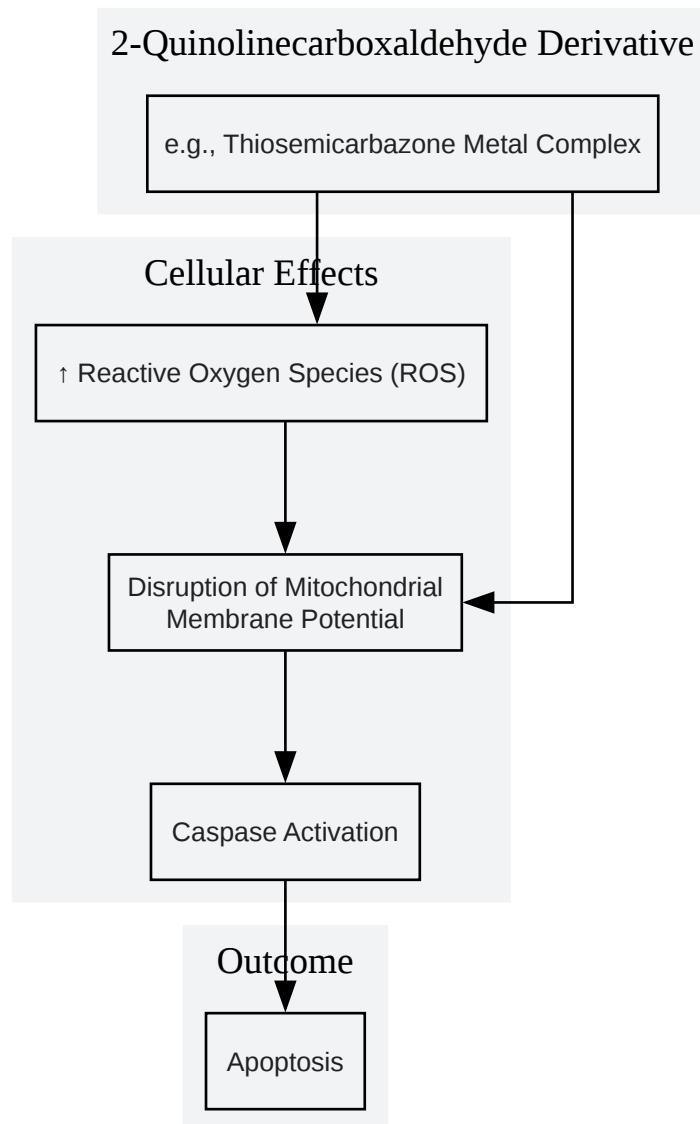
lines.[10]

Table 3: Anticancer Activity of **2-Quinolinecarboxaldehyde** Derivatives

Derivative Class	Compound/Co mplex	Cancer Cell Line	IC ₅₀ (μM)	Reference(s)
Thiosemicarbazone Copper Complex	Quinoline thiosemicarbazone 2	PC-3 (Prostate)	4	[5]
Thiosemicarbazone Copper Complex	Quinoline thiosemicarbazone 2	LNCaP (Prostate)	3.2	[5]
Gallium(III) Complex	Ga6 (with thiosemicarbazone analogue)	A549 (Lung)	Potent activity reported	[4]
Schiff Base Copper Complex	Cu(II) complex of quinoline-2-carboxaldehyde Schiff base	HeLa (Cervical)	More potent than cisplatin	[1]

The proposed mechanisms of anticancer action for these derivatives are multifaceted and include:

- **Induction of Apoptosis:** These compounds can trigger programmed cell death by activating caspases, inducing the production of reactive oxygen species (ROS), and disrupting the mitochondrial membrane potential.[4][10]
- **Enzyme Inhibition:** Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase IIα.[11]
- **Proteasome Inhibition:** Some copper complexes of quinoline-2-carboxaldehyde Schiff bases act as proteasome inhibitors.[5]



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Proposed apoptotic pathway induced by derivatives.

While many quinoline derivatives have been investigated as inhibitors of signaling pathways like EGFR and PI3K/Akt/mTOR, direct evidence linking derivatives synthesized specifically from **2-quinolincarboxaldehyde** to these pathways requires further investigation.[11][12]

Antimicrobial Activity

Metal complexes of Schiff bases derived from **2-quinolincarboxaldehyde** have shown promising activity against a range of bacterial and fungal strains.[13] The chelation of the metal

ion often enhances the antimicrobial potency compared to the free ligand.

Table 4: Antimicrobial Activity of **2-Quinolinecarboxaldehyde** Derivatives

Derivative Class	Organism	MIC	Reference(s)
Cu(II) Schiff Base Complex	Pseudomonas aeruginosa	20.90 ± 2.00 mm (zone of inhibition)	[13]
Cu(II) Schiff Base Complex	Staphylococcus aureus	19.69 ± 0.71 mm (zone of inhibition)	[13]
Cu(II) Schiff Base Complex	Streptococcus pyogenes	18.58 ± 1.04 mm (zone of inhibition)	[13]
Quinoline-2-one derivatives	MRSA	0.75 µg/mL	[14]
Quinoline-2-one derivatives	VRE	0.75 µg/mL	[14]

The proposed antimicrobial mechanism of action often involves the chelation of metal ions essential for microbial growth or interference with cellular processes.[5]

Conclusion

2-Quinolinecarboxaldehyde is a highly valuable and versatile building block in organic synthesis. Its reactivity allows for the straightforward synthesis of a wide range of derivatives, including Schiff bases, thiosemicarbazones, and their metal complexes. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with promising activity profiles and diverse mechanisms of action. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to further explore the synthetic utility and therapeutic potential of this important heterocyclic scaffold. Future research will likely focus on elucidating the specific signaling pathways targeted by **2-quinolinecarboxaldehyde** derivatives and optimizing their pharmacological properties for clinical applications.

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